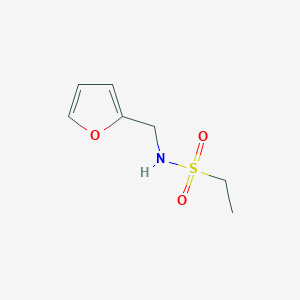

N-(furan-2-ylmethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-12(9,10)8-6-7-4-3-5-11-7/h3-5,8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYPLXYJYCGJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)ethanesulfonamide typically involves the reaction of furan-2-carbaldehyde with ethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)ethanesulfonamide has been investigated for its potential as an anticancer agent. Studies have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The proposed mechanism involves interference with cellular processes such as apoptosis and cell cycle regulation.

Table 1: Biological Activity of this compound

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | Liver | 15 | Induction of apoptosis |

| HCT-116 | Colon | 20 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes required for bacterial survival.

Anti-inflammatory Effects

The compound's sulfonamide group suggests potential anti-inflammatory activity. Preliminary studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the exact mechanisms involved .

Case Studies and Findings

Several case studies have highlighted the compound's potential applications:

- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in HepG2 and HCT-116 cells, suggesting its role as a promising anticancer agent.

- Antimicrobial Studies : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Inflammation Modulation : Research into related compounds has suggested that sulfonamides can influence inflammatory responses, opening avenues for further exploration of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Chemistry

a) N-(Furan-2-ylmethyl)acetamide ()

- Structure : Replaces the ethanesulfonamide group with an acetamide.

- Synthesis : Chemically synthesized using 2-furfurylamine and acetic anhydride in dichloromethane.

- Role : Used as a model substrate for enzymatic acylation studies.

b) N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide ()

- Structure: Incorporates a quinoxaline core and a tosyl (4-methylbenzenesulfonyl) group.

- Application : Developed as a lead compound for ADAM17 inhibition via virtual screening.

- Key Difference: The extended aromatic system (quinoxaline) enhances π-π stacking interactions, unlike the simpler ethanesulfonamide backbone .

c) OSMI-1 ()

- Structure: (R)-2-(2-formylphenyl)-N-(furan-2-ylmethyl)-2-((2-oxo-1,2-dihydroquinoline)-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide.

- Synthesis : Four-step procedure with a yield confirmed by HRMS and NMR.

- Key Difference : Contains dual sulfonamide and acetamide functionalities, enabling multi-target interactions .

d) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()

- Structure : Features a benzene sulfonamide core with ethyl and methoxyphenyl substituents.

- Role : Studied for its crystallographic properties and biological activity.

- Key Difference : The aromatic benzenesulfonyl group contrasts with the aliphatic ethanesulfonyl group, affecting electronic and steric properties .

Key Observations:

- Synthetic Efficiency : Copper-catalyzed methods (e.g., diazepine derivatives) achieve higher yields (up to 90%) compared to dehydration routes (58%) .

- Thermal Stability : The ethenesulfonamide derivative in exhibits a defined melting point (172–174°C), suggesting crystalline stability, whereas furan-containing analogs often lack such data .

Biological Activity

N-(furan-2-ylmethyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound features a furan moiety attached to an ethanesulfonamide group, which is characteristic of sulfonamides known for their pharmacological significance. The unique structure allows for interactions with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The compound is believed to exert its effects by:

- Binding to Enzymes : It may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : The compound could bind to receptors that mediate immune responses, influencing the activity of immune cells.

- Antimicrobial Action : Its structural components may allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .

Data Summary of Biological Activity

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | , , |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |

| Anticancer | Exhibits potential anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was found to significantly decrease the levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Q & A

Basic Research Question

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan proton shifts at δ 6.2–7.4 ppm) and sulfonamide linkage (NH resonance ~δ 8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 220.08 for C₇H₁₁NO₃S) .

- Elemental Analysis : Matching calculated vs. observed C/H/N/S percentages ensures purity (>95%) .

How does the furan-2-ylmethyl group influence the compound’s biological activity, particularly in targeting ion channels?

Advanced Research Question

The furan moiety enhances binding to hydrophobic pockets in proteins like TRPM8. Key findings:

- TRPM8 Antagonism : The furan oxygen forms hydrogen bonds with residues in the channel’s transmembrane domain, as shown in docking studies .

- Selectivity : Substitution with bulkier groups (e.g., thiazole) reduces TRPM8 affinity but may improve selectivity over related receptors (e.g., mGlu) .

- Functional Assays : Calcium flux assays (IC₅₀ < 1 µM) and patch-clamp electrophysiology validate antagonism .

What computational strategies are effective for designing this compound derivatives with improved pharmacokinetics?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., TRPM8) to predict binding stability and residence time .

- ADMET Prediction : Tools like SwissADME assess logP (optimal ~2.5) and metabolic stability, guiding substitutions (e.g., fluorination) to reduce CYP450 metabolism .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

- Assay Validation : Cross-validate TRPM8 inhibition using orthogonal methods (e.g., fluorescent dyes vs. electrophysiology) .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., via CYP3A4), which may explain discrepancies between in vitro and in vivo results .

- Control Standardization : Normalize data to reference antagonists (e.g., AMTB) to account for batch-to-batch variability .

What strategies improve the metabolic stability of this compound derivatives?

Advanced Research Question

- Bioisosteric Replacement : Substitute the furan oxygen with a methylene group to reduce oxidative metabolism while retaining hydrophobicity .

- Deuterium Labeling : Replace labile C-H bonds (e.g., benzylic positions) with deuterium to slow metabolic cleavage .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, improving oral bioavailability .

How do structural modifications impact the compound’s solubility and crystallinity?

Advanced Research Question

- Co-Crystallization : Co-formers like succinic acid enhance aqueous solubility by disrupting crystalline packing .

- Polymorph Screening : Use solvent-drop grinding to identify stable forms with higher melting points (>150°C) for formulation .

- Salt Formation : Protonation of the sulfonamide with HCl improves solubility in polar solvents (e.g., DMSO) .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Basic Research Question

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to ensure consistent conversion rates .

- Quality by Design (QbD) : Define critical parameters (e.g., temperature, stoichiometry) using factorial experiments to minimize batch variability .

- Workup Automation : Liquid-liquid extraction systems reduce human error during purification .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.